5-Bromo-3-nitropyridine-2-carboxylic acid
Overview
Description
“5-Bromo-3-nitropyridine-2-carboxylic acid” is a chemical compound. Its exact properties and uses are not well-documented in the sources I found .
Chemical Reactions Analysis
The specific chemical reactions involving “5-Bromo-3-nitropyridine-2-carboxylic acid” are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-3-nitropyridine-2-carboxylic acid” are not well-documented in the sources I found .Scientific Research Applications
Synthesis of Ligands and Complex Molecules
A study by Charbonnière, Weibel, and Ziessel (2002) described the transformation of bromo to ester in ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which facilitated further functionalization for potential labeling of biological material. This underscores the compound's utility in the design of ligands for complexation with metal ions or for bioconjugation purposes (Charbonnière, Weibel, & Ziessel, 2002).
Large Scale Synthesis and Safety Studies
Agosti et al. (2017) highlighted the optimization and safety evaluation of synthesizing 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation on a large scale. Their work emphasizes the importance of establishing robust and safe protocols for the production of this intermediate, which is crucial for its application in pharmaceutical and pesticide product synthesis (Agosti et al., 2017).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the potential of 5-Bromo-3-nitropyridine-2-carboxylic acid precursors in incorporating carbon dioxide into organic molecules. This process is significant for synthesizing valuable carboxylic acids in a more environmentally friendly manner (Feng, Huang, Liu, & Wang, 2010).
Synthesis and Characterization of Novel Compounds
Peterson and Tolman (1977) explored reactions involving bromo-substituted pyridines, leading to the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines and other derivatives. This research contributes to the body of knowledge on the chemical behavior of bromo-nitropyridines and their utility in synthesizing heterocyclic compounds (Peterson & Tolman, 1977).
Quantum Mechanical and Spectroscopic Studies
Abraham, Prasana, and Muthu (2017) conducted quantum mechanical and spectroscopic studies on a similar molecule, 2-Amino-3-bromo-5-nitropyridine, providing insights into its molecular structure, vibrational frequencies, and electronic characteristics. Such studies are foundational for understanding the physicochemical properties of bromo-nitropyridine derivatives, which can inform their applications in materials science and molecular electronics (Abraham, Prasana, & Muthu, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-nitropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXGZDQNSRWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672172 | |
Record name | 5-Bromo-3-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitropyridine-2-carboxylic acid | |
CAS RN |
954240-89-2 | |
Record name | 5-Bromo-3-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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